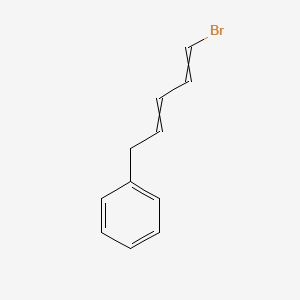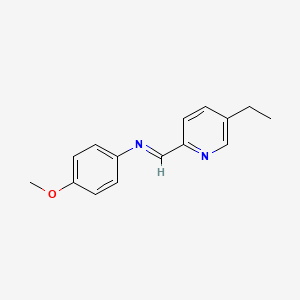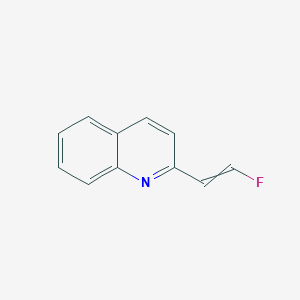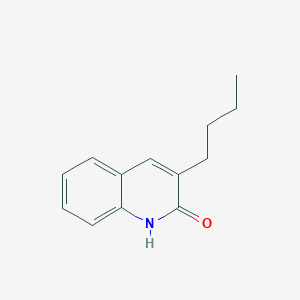
Butylhydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylhydroxyquinoline is an organic compound derived from the quinoline family. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form chelate complexes with metal ions, making it valuable in analytical chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butylhydroxyquinoline typically involves the reaction of aniline derivatives with malonic acid equivalents. . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of microwave-assisted synthesis, which offers a greener and more sustainable approach by reducing reaction times and energy consumption . Additionally, solvent-free reaction conditions and the use of recyclable catalysts are also employed to enhance the efficiency and environmental friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butylhydroxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.
Reduction: The reduction of this compound can yield hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Butylhydroxyquinoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of butylhydroxyquinoline involves its ability to chelate metal ions, which can inhibit various biological processes. For example, in antimicrobial applications, the compound can disrupt metal-dependent enzymes and proteins, leading to the inhibition of microbial growth . In cancer research, this compound derivatives can interfere with metal ion homeostasis, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Butylhydroxyquinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
4-Hydroxyquinoline: Exhibits similar chelating abilities but with different biological and chemical properties.
2-Hydroxyquinoline: Another quinoline derivative with unique applications in medicinal chemistry.
This compound stands out due to its specific butyl substitution, which can enhance its lipophilicity and biological activity compared to other hydroxyquinoline derivatives.
Propiedades
Número CAS |
647836-37-1 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-butyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-6-11-9-10-7-4-5-8-12(10)14-13(11)15/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |
Clave InChI |
MCJGCCFJBOZDAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


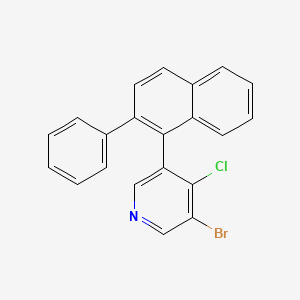
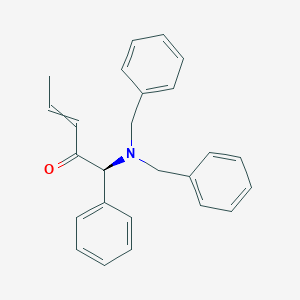
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
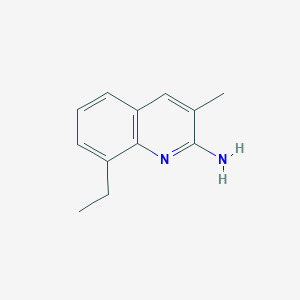
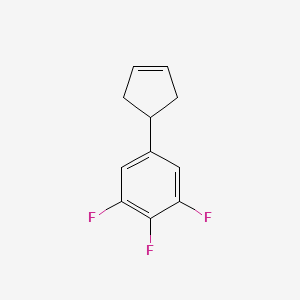
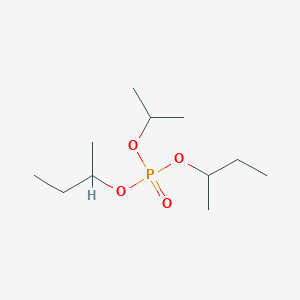
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)

